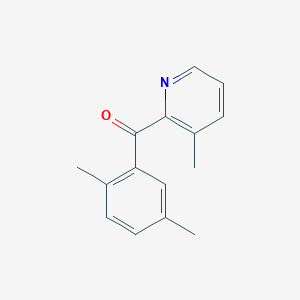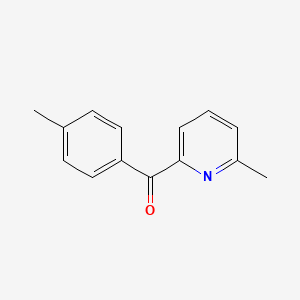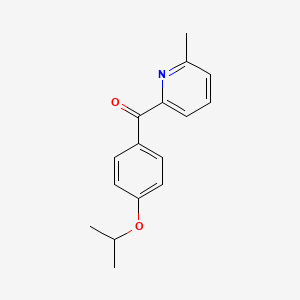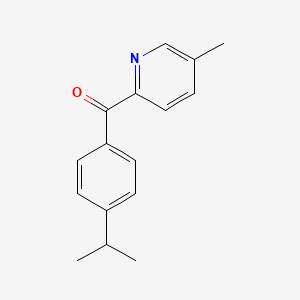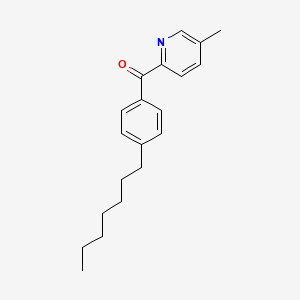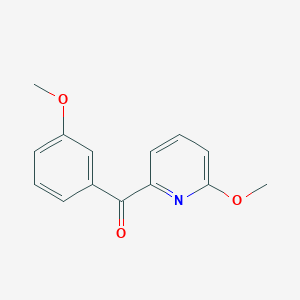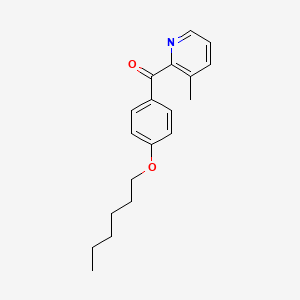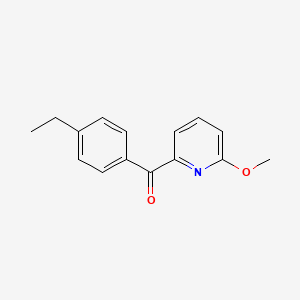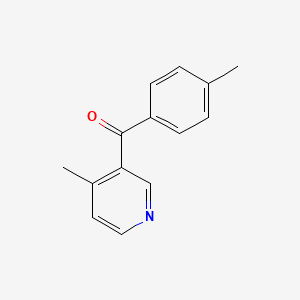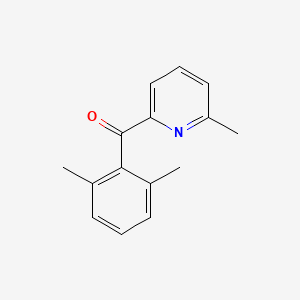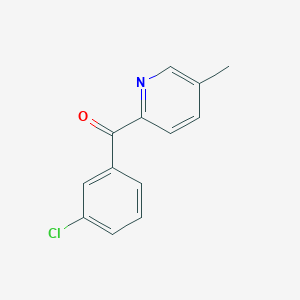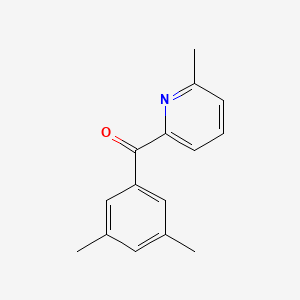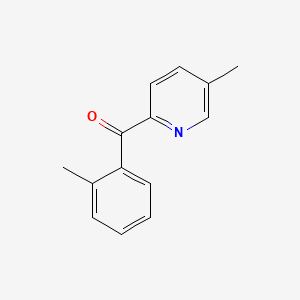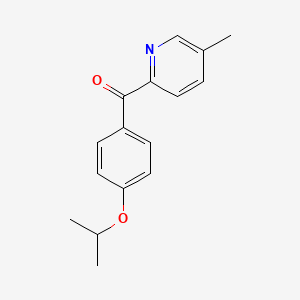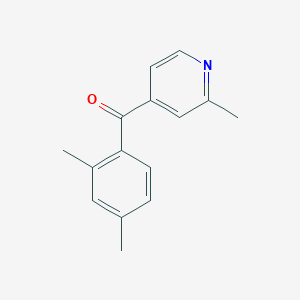
4-(2,4-二甲基苯甲酰)-2-甲基吡啶
描述
科学研究应用
抗氧化、抗肿瘤和抗微生物活性:该化合物已被研究,以探讨其在产生具有显著抗氧化、抗肿瘤和抗微生物活性的吡唑吡啶衍生物方面的潜力。采用微波辅助合成技术制备这些衍生物,显示出对各种细菌菌株和癌细胞系的有希望的结果(El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。
配体在复合物形成中的行为:已探讨了该化合物在金属配合物形成中的作用,特别是与铼形成的复合物。这些研究侧重于分子内C-C偶联行为,这对于理解无机化学中的复合物形成至关重要(Arevalo, Riera, & Pérez, 2017)。
DNA结合和光解链研究:已对混合多吡啶基二铑(II)配合物进行研究,包括与4-(2,4-二甲基苯甲酰)-2-甲基吡啶结合的配合物,以研究它们与DNA的结合。这些研究对于理解这些配合物与生物分子的相互作用及其在生物化学中的潜在应用至关重要(Tan & Chao, 2007)。
铂(II)配合物的电致发光性能:已研究了使用4-(2,4-二甲基苯甲酰)-2-甲基吡啶合成的单环金属化铂(II)配合物的合成和结构表征。这些研究对于开发具有潜在电子和光子应用的新材料至关重要(Ionkin, Marshall, & Wang, 2005)。
未来方向
属性
IUPAC Name |
(2,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(11(2)8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXQPUOVSSQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



